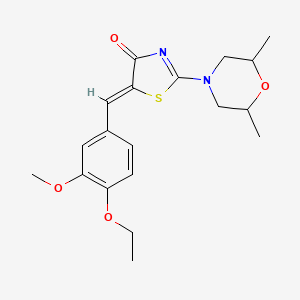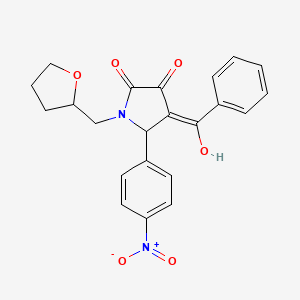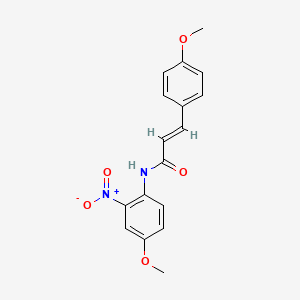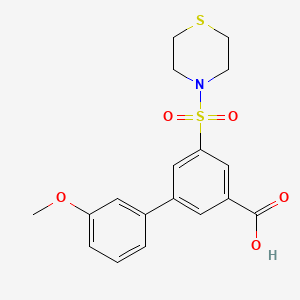![molecular formula C18H28FN3O B5369362 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide](/img/structure/B5369362.png)
3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, commonly known as FLP-7, is a synthetic compound that belongs to the family of diazepanes. It is a potent and selective agonist of the neuropeptide Y receptor type 2 (NPY2R), which is a G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system (CNS). FLP-7 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
FLP-7 acts as a selective agonist of 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, which is a GPCR that is widely distributed in the CNS. Upon binding of FLP-7 to this compound, a series of intracellular signaling pathways are activated, which ultimately leads to the modulation of neurotransmitter release and neuronal activity. The exact mechanism of action of FLP-7 is still under investigation, but it is believed to involve the activation of various second messenger systems, such as cAMP and calcium.
Biochemical and Physiological Effects:
FLP-7 has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to modulate the release of various neurotransmitters, such as serotonin, dopamine, and GABA, which play a crucial role in the regulation of mood, emotion, and reward. FLP-7 has also been shown to reduce anxiety-like behavior and enhance cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using FLP-7 in laboratory experiments include its high potency and selectivity for 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, which allows for precise modulation of neuronal activity. FLP-7 is also stable and can be easily synthesized using SPPS technique. However, the limitations of using FLP-7 in laboratory experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on FLP-7. One potential application is in the treatment of anxiety and depression, where FLP-7 has shown promising results in animal models. Another potential application is in the treatment of addiction, where FLP-7 has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the mechanism of action of FLP-7 and its potential therapeutic applications.
Synthesis Methods
The synthesis of FLP-7 involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing FLP-7 is the solid-phase peptide synthesis (SPPS) technique, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the support and purified using chromatography techniques.
Scientific Research Applications
FLP-7 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction. The selective activation of 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide by FLP-7 has been shown to modulate the release of various neurotransmitters, such as serotonin, dopamine, and GABA, which play a crucial role in the regulation of mood, emotion, and reward.
properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O/c1-14(2)17-13-21(11-8-18(20)23)9-3-10-22(17)12-15-4-6-16(19)7-5-15/h4-7,14,17H,3,8-13H2,1-2H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJTZFWWUVVRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)

![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)


![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)


![methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5369344.png)

![9-isobutyryl-1-methyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5369373.png)